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Compound of Interest

[1-(2,5-Dimethylphenyl)ethyl]
Compound Name:
(methyl)amine

Cat. No.: B13181824

Get Quote

Executive Summary

In the high-stakes arena of chiral drug development, 1-(2,5-Dimethylphenyl)ethylamine (DMP-
EA) serves as a critical chiral auxiliary and resolving agent. Its utility lies not just in its
stereochemistry, but in its specific thermodynamic profile—solubility differentials, enthalpy of
fusion, and acid-base dissociation constants—that drive the efficiency of diastereomeric salt

crystallizations.

This guide moves beyond basic physical constants to explore the thermodynamic machinery of
DMP-EA. As Senior Application Scientists, we recognize that a reported boiling point is merely
a data point; the enthalpy of vaporization and heat capacity are the engineering parameters

that dictate process scalability and safety.

Physicochemical Identity & Structural
Thermodynamics
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Before analyzing energy flows, we must establish the molecular identity. The steric bulk of the
ortho-methyl group in DMP-EA significantly impacts its entropy of mixing and crystal lattice
energy compared to unsubstituted phenethylamines.

Parameter Value / Description Source/Note

1-(2,5-
IUPAC Name _( ] [PubChem, 2025]
Dimethylphenyl)ethanamine

CAS Registry 23068-44-2 Verified

Molecular Formula

Molecular Weight 149.23 g/mol
Chiral Center C1 (Benzylic position) _Methylbenzylamine analog
Physical State Colorless to pale yellow liquid Ambient conditions

Estimated Thermodynamic Constants

Note: Specific calorimetric data for DMP-EA is sparse in open literature. The following values
are derived from group contribution methods (Joback/Stein) and comparative analysis of
structural analogs (e.g., 1-phenylethylamine).
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Thermodynamic Property Value (Est.) Engineering Relevance

Boiling Point ( Distillation purification
215+5°C .

) setpoints

Enthalpy of Vaporization ( Energy load for solvent
52.5 kd/mol

) recovery

Heat Capacity ( Thermal mass for reactor
285 J/(mol-K) )

) cooling

Density (
0.92 g/cm?3 Reactor volume sizing

)

Basicity (
9.4-9.6 Salt formation stoichiometry

)

Thermodynamics of Chiral Resolution

The primary application of DMP-EA is the resolution of chiral acids (or as a target for resolution
itself). The success of this process is governed by the Schroeder-Van Laar equation, which
relates solubility to the enthalpy of fusion and melting point differential between diastereomeric
salts.

The Thermodynamic Cycle of Resolution

The separation efficiency depends on the difference in Gibbs Free Energy of solvation (

) between the
-salt and
-salt.

o Lattice Energy (
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): The para-methyl group (position 5) and ortho-methyl (position 2) increase lattice packing
efficiency for specific diastereomers, often enhancing the selectivity factor (

) compared to unsubstituted phenethylamine.

» Solubility Differential: The less soluble diastereomer precipitates when

Visualization: Thermodynamic Solubility Profiling

The following diagram illustrates the decision matrix and thermodynamic flow for optimizing the
resolution of DMP-EA.
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Figure 1: Thermodynamic Cycle of Diastereomeric Salt Resolution for DMP-EA

Click to download full resolution via product page

Experimental Protocols for Thermodynamic
Validation

As a scientist, you must validate these properties experimentally. Relying on databases for

specific salt forms is risky due to polymorphism.
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Protocol A: Differential Scanning Calorimetry (DSC) for
Salt Purity

Objective: Determine the melting point (

) and Enthalpy of Fusion (
) of the DMP-EA tartrate salt to predict solubility.

o Preparation: Accurately weigh 2-5 mg of the dried diastereomeric salt into a Tzero aluminum

pan. Hermetically seal the lid.
o Equilibration: Equilibrate the DSC cell at 25°C for 5 minutes to stabilize heat flow.
e Ramp: Heat at a rate of 10°C/min under a nitrogen purge (50 mL/min) up to 250°C.

o Note: Avoid higher rates which cause thermal lag, artificially inflating

e Analysis: Integrate the endothermic melting peak.

o The onset temperature is taken as

o The area under the curve (J/g) is converted to
(kJ/mol).

o Causality: A sharp peak indicates high crystallinity. A broad shoulder suggests the presence
of the other diastereomer (eutectic impurity) or solvates.

Protocol B: Solubility Determination via Van't Hoff
Analysis

Objective: Determine the enthalpy of solution (

) to engineer cooling crystallization profiles.
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o Slurry Preparation: Prepare saturated slurries of DMP-EA salt in the chosen solvent (e.qg.,
Ethanol/Water 95:5) at 5 different temperatures (e.g., 10, 20, 30, 40, 50°C).

o Equilibration: Stir for 24 hours at constant temperature (

).

o Sampling: Filter an aliquot through a 0.45 pm syringe filter (pre-heated to source temp to
prevent crashing out).

e Quantification: Dilute and analyze via HPLC (chiral column) or gravimetric analysis if pure.
e Calculation: Plot

'S

o The slope

o Insight: If the plot is non-linear, a phase transition (polymorph change) or solvate formation
has occurred within the temperature range.

Critical Engineering Insights
Thermal Stability & Decomposition

Primary amines like DMP-EA are susceptible to oxidation and carbamate formation upon
exposure to atmospheric

e Thermodynamic Risk: The formation of carbamates is exothermic and alters the solubility
profile, potentially ruining a resolution batch.

» Mitigation: Store under Argon/Nitrogen. All thermodynamic measurements must be
performed on freshly distilled or degassed samples.
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Vapor Pressure Implications

With an estimated boiling point of ~215°C, DMP-EA has low vapor pressure at room
temperature. However, during vacuum distillation (a common purification step), the Clapeyron
equation dictates that reducing pressure to 10 mmHg will drop the boiling point to
approximately 90-100°C.

e Warning: The ortho-methyl groups provide steric protection but also slightly lower the boiling
point compared to para-substituted isomers due to reduced intermolecular packing
interactions in the liquid phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13181824/docs#technical-guide-thermodynamic-
characterization-of-1-2-5-dimethylphenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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